1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)-
Description
1-Azabicyclo[2.2.1]heptane, also termed azanorbornane, is a bicyclic amine scaffold with a bridgehead nitrogen atom. The compound 3-(5-isoxazolylethynyl)-1-azabicyclo[2.2.1]heptane features a 5-isoxazolylethynyl substituent at the 3-position of the azanorbornane core. This structural motif is significant in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets, particularly neurotransmitter receptors like muscarinic and nicotinic acetylcholine receptors . The ethynyl linkage enhances metabolic stability and allows precise spatial positioning of the isoxazole moiety, which can modulate receptor subtype selectivity .
Properties
CAS No. |
651314-46-4 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-[2-(1-azabicyclo[2.2.1]heptan-3-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O/c1(2-11-3-5-12-14-11)9-7-13-6-4-10(9)8-13/h3,5,9-10H,4,6-8H2 |
InChI Key |
NWYAVQLBWGQTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1C(C2)C#CC3=CC=NO3 |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis of 1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- typically involves:
- Formation of the azabicyclic core: This step establishes the bicyclo[2.2.1] framework containing nitrogen.
- Functionalization: The isoxazole moiety is introduced at the 3-position through an ethynyl linkage.
Key Steps
The preparation typically follows these steps:
Detailed Reaction Pathways
Cyclization to Form Azabicyclic Core
Cyclization reactions involve nucleophilic substitution or condensation processes that form the bicyclo[2.2.1] framework:
- Reagents: Amino alcohols, mesyl chloride, or benzenesulfonyl chloride.
- Conditions: Acidic or basic environments depending on the specific cyclization mechanism.
Functionalization with Isoxazole
The isoxazole group is introduced via a multi-step process:
- Step 1: Synthesis of isoxazole derivatives using nitrile oxides and alkenes.
- Step 2: Coupling with ethynyl groups using palladium-catalyzed cross-coupling reactions (e.g., Sonogashira reaction).
- Step 3: Attachment to the azabicyclic core via alkylation or acylation reactions.
Experimental Conditions
Reaction Conditions
- Temperature: Reactions typically occur at ambient or reflux temperatures depending on the step.
- Solvents: Common solvents include tetrahydrofuran (THF), methanol, and dichloromethane (CH₂Cl₂).
- Catalysts: Palladium catalysts are used for cross-coupling reactions; lithium diisopropylamide (LDA) may be employed for deprotonation steps.
Purification Techniques
After synthesis, purification steps include:
- Chromatography: Silica gel columns with eluents such as CH₂Cl₂/CH₃OH mixtures.
- Washing: Sequential washes with NaOH, HCl, NaCl solutions, and drying over MgSO₄.
Data Table: Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | Amino alcohols + mesyl chloride | Formation of azabicyclic core |
| Isoxazole synthesis | Nitrile oxides + alkenes | Isoxazole derivatives |
| Ethynyl coupling | Pd catalyst + ethynyl group | Ethynyl-linked isoxazole |
| Functionalization | Alkylation/acylation | Final compound |
| Purification | Chromatography (silica gel) | Pure product |
Notes on Challenges and Optimization
Challenges
- Ensuring regioselectivity during cyclization and functionalization steps.
- Avoiding side reactions during palladium-catalyzed coupling.
Optimization Strategies
- Using high-purity starting materials to minimize impurities.
- Employing optimized reaction conditions (e.g., temperature, solvent choice) to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- undergoes various chemical reactions, including:
Reduction: Specific conditions for reduction reactions are less documented but could involve common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions with electrophilic reagents, forming addition products.
Common Reagents and Conditions
Oxidation: MCPBA is a common reagent used for oxidation reactions.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products
Epoxides: Formed through oxidation reactions.
Polyfunctionalized Bicyclic Systems: Result from substitution reactions with electrophiles.
Scientific Research Applications
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- has several applications in scientific research:
Medicinal Chemistry: It serves as a valuable building block in the synthesis of antiviral drugs such as Carbovir and Abacavir.
Organic Synthesis: The compound’s unique structure allows for versatile chemical manipulations, making it useful in creating functionalized γ-lactams and γ-amino acid derivatives.
Drug Discovery: Its incorporation into DNA-encoded library technology (DELT) facilitates the identification of potential drug candidates.
Mechanism of Action
The specific mechanism of action for 1-Azabicyclo[22 similar compounds often act by interacting with molecular targets such as enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Ring Size and Heteroatom Position
- 1-Azabicyclo[2.2.2]octane (Quinuclidine): Larger ring systems, such as quinuclidine, exhibit distinct binding profiles. For example, quinuclidine-based oxadiazoles show improved muscarinic receptor efficacy compared to azanorbornanes but lack subtype selectivity due to reduced steric constraints .
Substituent Position on Azanorbornane
- 3-Substituted vs. 2-Substituted Derivatives :
- 3-(5-Isoxazolylethynyl) : Optimal for muscarinic receptor engagement due to the 3-exo configuration, which minimizes steric clashes in the active site .
- 2-(5-Isoxazolylethynyl)-1-azabicyclo[2.2.1]heptane (): The 2-position substituent may adopt a less favorable orientation, reducing potency compared to 3-substituted analogs .
Functional Group Comparisons
Isoxazolylethynyl vs. Other Substituents
Ethynyl Linker vs. Direct Bonding
- Ethynyl Spacer: Enhances metabolic stability and allows precise positioning of the isoxazole ring. For example, 3-(5-isoxazolylethynyl)-azanorbornane shows a 10-fold increase in half-life compared to non-ethynylated analogs .
- Direct Attachment (e.g., 3-Isoxazolyl-azanorbornane): Reduced conformational freedom may decrease potency in dynamic binding sites .
Stereochemical Considerations
The 3-exo configuration of azanorbornane derivatives is critical for optimal receptor engagement. For instance:
Biological Activity
1-Azabicyclo[2.2.1]heptane, 3-(5-isoxazolylethynyl)- is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of many biologically active compounds. The presence of the isoxazole moiety enhances its pharmacological profile.
1-Azabicyclo[2.2.1]heptane derivatives have been studied for their interactions with various biological targets:
- Neuraminidase Inhibition : Some derivatives exhibit potent inhibition against neuraminidase, an enzyme critical for the replication of viruses such as influenza. This activity is crucial for developing antiviral agents.
- GABA Aminotransferase Inhibition : Compounds related to this bicyclic structure have shown potential as GABA aminotransferase inhibitors, which may help in treating neurological disorders by increasing GABA levels in the brain.
Biological Activity Data
The following table summarizes key biological activities and findings associated with the compound:
| Biological Activity | Reference |
|---|---|
| Neuraminidase inhibition | Journal of Medicinal Chemistry, 43(4), 706-720 (2000) |
| GABA aminotransferase inactivation | Bioorganic & Medicinal Chemistry Letters, 21(23), 7137-7141 (2011) |
| Antiviral activity against influenza | Chemical Reviews, 112(8), 4642-4686 (2012) |
Case Study 1: Neuraminidase Inhibition
A study published in the Journal of Medicinal Chemistry evaluated various azabicyclo compounds for their ability to inhibit neuraminidase. The results indicated that specific modifications to the bicyclic structure significantly enhanced inhibitory potency. The study highlighted the importance of the isoxazole group in achieving high levels of inhibition.
Case Study 2: GABA Aminotransferase Inactivation
Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives of 1-Azabicyclo[2.2.1]heptane could effectively inactivate GABA aminotransferase in vitro. This finding suggests potential applications in treating conditions associated with low GABA levels, such as anxiety and epilepsy.
Toxicological Profile
While exploring the therapeutic potential, it is essential to consider the compound's safety profile:
- Acute Toxicity : The compound has been classified as harmful if swallowed and may cause skin sensitization.
- Safety Precautions : Appropriate handling measures should be taken to avoid exposure, including wearing protective gloves and avoiding inhalation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
